molecular formula C14H18N4O3 B1409235 (R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1369532-11-5

(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1409235
CAS No.: 1369532-11-5
M. Wt: 290.32 g/mol
InChI Key: UVCSKPHHSWLLTB-SECBINFHSA-N
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Description

(R)-Methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate (hereafter referred to by its full IUPAC name) is a chiral small molecule featuring a cyclopenta[d]pyrimidinone core fused with a piperazine-carboxylate moiety. Its stereochemistry at the 5-position (R-configuration) is critical for its biological activity, as highlighted in its role as a key intermediate in synthesizing Ipatasertib, a potent AKT inhibitor under clinical investigation for cancer therapy . The compound’s structure (Figure 1) was confirmed via crystallographic and spectroscopic methods, with molecular weight 320.35 g/mol and a purity profile emphasizing enantiomeric excess (>99% ee) in optimized synthetic routes .

Properties

IUPAC Name

methyl 4-[(5R)-5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9-7-10(19)12-11(9)13(16-8-15-12)17-3-5-18(6-4-17)14(20)21-2/h8-9H,3-7H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCSKPHHSWLLTB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multistep Synthesis

The multistep synthesis of Ipatasertib involves several transformations, including pyrimidine ring formation, piperazine linker installation, and final modifications to achieve the desired structure.

Pyrimidine Ring Formation

  • Initial Methods : Early methods involved condensing β-ketoester (R)-7 with NH4OAc to produce an enamine derivative, followed by condensation with ammonium formate/formamide at ≤150 °C to yield pyrimidine (R)-9 in approximately 60% yield over two steps.
  • Thiourea Method : An alternative method reacted β-ketoester (R)-7 with thiourea under milder conditions (≤85 °C) to produce thiopyrimidine (R)-8 in 45–55% yield, followed by desulfurization to generate pyrimidine (R)-9. Due to safety concerns associated with high temperatures, the thiourea method was chosen for scale-up.

Scheme 1 : Scale-up of Favorskii rearrangement and ozonolysis reactions.

Piperazine Linker Installation

Chlorination of (R)-9 using neat POCl3 at 100 °C efficiently produced chloropyrimidine (R)-10 in 91% yield and >99 A% purity. Nucleophilic aromatic substitution of chloropyrimidine (R)-10 with N-Boc-piperazine then provided (R)-11 (79%, >99 A% by HPLC).

Alternative Approaches

Experiments with cyclopentadione rac-4 and hydroxyl-substituted derivative (rac-16) under various conditions with thiourea or formamidine and an alkoxide base failed to yield appreciable quantities of ketone rac-15 or alcohol rac-17. Lower temperatures (≤50 °C) resulted only in mono-addition enamine products.

Scheme 3 : Failed attempts to forge the pyrimidine ring system using cyclopentadione derivatives.

Key Intermediates and their Significance

(R)-tert-Butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

This intermediate is significant in the synthesis of Ipatasertib. It has a molecular weight of 332.4 and is stored in a cool, dry, and well-ventilated area away from incompatible substances.

  • Purity : Typically available at 95.00% + purity.
  • Use : It is used for preparing AKT inhibitors like Ipatasertib.

Tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

  • Synthesis : Prepared via the condensation of a β-ketoester with thiourea, followed by desulfurization.
  • Importance : Precursor to the pyrimidine ring system found in Ipatasertib.

Chemical Reactions Analysis

Types of Reactions

®-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the piperazine or cyclopenta[d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and

Biological Activity

(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structural Insights

This compound belongs to a class of cyclopenta[d]pyrimidines, which have been synthesized through various methodologies. The structural framework includes a piperazine moiety that is crucial for its biological activity. The synthesis often involves modifications at different positions of the cyclopenta[d]pyrimidine scaffold to enhance potency against specific biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of cyclopenta[d]pyrimidine derivatives, including this compound. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with microtubule dynamics:

  • Mechanism of Action : The compound acts as an anti-microtubule agent, similar to colchicine, by binding to the colchicine site on tubulin. This binding prevents microtubule polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase.
  • Efficacy Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. For instance, IC50 values in the low micromolar range have been reported for these cell lines, indicating potent antitumor activity .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the piperazine ring and cyclopenta[d]pyrimidine structure can significantly impact biological activity:

Modification Effect on Activity
N-Methyl GroupEnhances potency against tumor cells
4'-Methoxy SubstitutionImportant for maintaining anti-tumor activity
Variations at R1, R2Can lead to improved binding affinity

These findings suggest that careful structural modifications can optimize the biological efficacy of these compounds.

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can significantly reduce tumor size compared to control groups. These studies confirm its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

Comparative studies with other known anti-tumor agents reveal that this compound exhibits superior efficacy against multidrug-resistant cancer cell lines. It has been noted that compounds with similar structural features often show varying degrees of activity depending on their specific substitutions .

Scientific Research Applications

AKT Inhibitors

One of the primary applications of this compound is in the development of AKT inhibitors. AKT, or Protein Kinase B, is a critical player in various cellular processes, including metabolism, proliferation, and survival. The compound has been noted for its role in synthesizing N-protected derivatives that serve as precursors for potent AKT inhibitors such as Ipatasertib. The improved processes for preparing these compounds enhance scalability and efficiency in drug manufacturing, which is crucial for clinical applications .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties by acting on specific pathways involved in cancer cell proliferation. The structural modifications of related compounds have been shown to enhance their potency against various cancer cell lines, suggesting that (R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate could be a valuable scaffold for further development .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor for various enzymes implicated in disease processes. For instance, studies have shown that modifications to the cyclopenta[d]pyrimidine scaffold can lead to enhanced inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in certain pathogens . This suggests possible applications in developing treatments for diseases such as malaria.

Selectivity and Potency

The selectivity of this compound against human enzymes compared to pathogen-specific targets is a vital aspect of its pharmacological profile. Compounds derived from this structure have been shown to maintain high selectivity while achieving low nanomolar potency against target enzymes . This balance is essential for minimizing side effects during therapy.

Case Studies and Research Findings

Study Focus Findings
Study on AKT inhibitors Development of N-protected derivativesHighlighted improvements in synthesis processes for scalable production of potent inhibitors
Antitumor activity research Evaluation of structural modificationsIdentified enhanced potency against cancer cell lines with specific scaffold alterations
Enzyme inhibition study Targeting DHODHShowed effective inhibition with favorable selectivity profiles

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a class of cyclopenta-pyrimidinone derivatives modified at the 4-position with nitrogen-containing heterocycles. Below is a detailed comparison with three analogous compounds:

Structural Analogues with Modified Pyrimidine Cores
Compound Name Core Structure Substituents at Position 4 Molecular Weight (g/mol) Key Functional Groups
(R)-Methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate Cyclopenta[d]pyrimidinone Piperazine-methyl carboxylate (R) 320.35 Ester, tertiary amine, ketone
4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine 1-oxide Pyrido[2,3-d]pyrimidinone Piperazine oxide, acetylpyridine 531.57 N-oxide, acetyl, secondary amine
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazolopyrimidinone Trifluoromethylphenyl-piperazine 379.35 Ketone, trifluoromethyl, pyrazole

Key Observations :

  • Stereochemical Impact : The (R)-enantiomer exhibits superior AKT inhibition compared to its (S)-configured counterpart (e.g., methyl 4-[(5S)-5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate), underscoring the role of stereochemistry in pharmacological activity .
  • Functional Group Influence : The methyl carboxylate group in the target compound improves solubility relative to trifluoromethylphenyl or N-oxide substituents in analogues, which may affect pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodology : Start with cyclocondensation of appropriate precursors (e.g., cyclopenta[d]pyrimidinone and piperazine derivatives) under solvent-free or microwave-assisted conditions to enhance efficiency . Optimize reaction parameters (temperature, catalyst, solvent) using factorial design experiments. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis, validated via HPLC with chiral columns .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula verification, nuclear magnetic resonance (NMR) for stereochemical assignment (e.g., NOESY for spatial proximity), and X-ray diffraction (XRD) for absolute configuration determination . Purity should be assessed via reverse-phase HPLC with UV/Vis or MS detection, using a C18 column and gradient elution .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodology : Use a split-plot experimental design where main plots represent pH (1–13) and subplots represent temperature (4–60°C). Monitor degradation via LC-MS every 24 hours for 7 days. Quantify degradation products using external calibration curves and assess kinetic stability via Arrhenius modeling .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different cell lines or enzymatic assays be resolved?

  • Methodology : Conduct meta-analysis of dose-response curves (IC₅₀/EC₅₀) across models, accounting for assay variability (e.g., ATP levels in cytotoxicity assays). Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD). Cross-reference with computational docking studies (AutoDock Vina) to identify binding site discrepancies .

Q. What strategies are effective for elucidating the environmental fate of this compound in aquatic systems?

  • Methodology : Design a microcosm study simulating freshwater/sediment systems under OECD 308 guidelines. Use radiolabeled (e.g., <sup>14</sup>C) compound to track distribution in biotic/abiotic compartments. Analyze transformation products via QTOF-MS/MS and quantify bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .

Q. How can researchers address challenges in stereoselective synthesis to minimize diastereomer formation?

  • Methodology : Employ kinetic vs. thermodynamic control strategies. For example, use low-temperature lithiation to favor the (R)-configuration, monitored by in-situ FTIR. Optimize crystallization conditions (solvent polarity, cooling rate) to isolate the desired enantiomer. Validate via circular dichroism (CD) and single-crystal XRD .

Q. What computational methods are robust for predicting off-target interactions and toxicity profiles?

  • Methodology : Combine molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability with pharmacophore modeling (Schrödinger Phase) for off-target screening. Validate predictions using in vitro cytochrome P450 inhibition assays and Ames mutagenicity tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.